7-Fluoroquinoline

Übersicht

Beschreibung

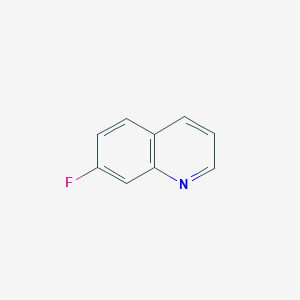

7-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties. Quinolines, including their fluorinated derivatives, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline can be achieved through various methods. One common approach involves the cyclization of 3-fluoroaniline with appropriate reagents. For instance, the synthesis of 2-(1H-Indol-3-yl)-7-fluoroquinoline from 3-fluoroaniline has been reported . Another method includes the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Fluoroquinolones undergo nucleophilic substitution at electron-deficient positions. A notable example involves replacing halogen atoms at the C-7 position:

Example Reaction :

7-Chloro-6-fluoroquinolone-3-carboxylic acid reacts with N-ethylpiperazine in water using a {Mo<sub>132</sub>} catalyst (0.08 g, 5 mL H<sub>2</sub>O, reflux) to yield 97% product in 30 minutes .

Key factors influencing substitution efficiency:

- Catalyst use : {Mo<sub>132</sub>} enhances reaction rates by stabilizing transition states .

- Solvent polarity : Polar solvents (e.g., H<sub>2</sub>O, DMF) improve nucleophilicity and solubility .

Cyclization Reactions

Cyclization strategies construct fused heterocyclic systems, enhancing biological activity:

Example : Synthesis of pyrazolo[4,3-c]pyridine hybrids:

- Ethyl 3-aminopropanoate reacts with acrylonitrile to form secondary amine intermediates.

- Boc-protected intermediates undergo cyclization with NaH/toluene (83% yield) .

| Starting Material | Cyclizing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl 3-aminopropanoate hydrochloride | NaH | Toluene, reflux | Cyanoketone intermediate | 83% |

| Boc-protected bicyclic amines | Methylhydrazine | Ethanol, 60°C | Pyrazolo[4,3-c]pyridine derivatives | 72–85% |

Oxidation and Reduction

Fluoroquinoline derivatives undergo redox transformations at specific positions:

Oxidation :

- Quinoline N-oxide formation using H<sub>2</sub>O<sub>2</sub>/acetic acid .

Reduction : - Dihydroquinoline synthesis via NaBH<sub>4</sub> or LiAlH<sub>4</sub> .

Side-Chain Functionalization

Modifications at the C-3 carboxylic acid group enable diverse pharmacophore development:

Esterification :

- Methanol/H<sub>2</sub>SO<sub>4</sub> converts carboxylic acid to methyl esters (85–92% yield) .

Amidation : - Coupling with amines using EDC/HOBt yields fluoroquinolone-amide hybrids .

Cross-Coupling Reactions

Palladium-catalyzed couplings introduce aryl/heteroaryl groups:

Suzuki–Miyaura Reaction :

7-Bromo-6-fluoroquinoline reacts with phenylboronic acid under Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> to form biaryl derivatives (78% yield) .

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub> | DME/H<sub>2</sub>O | 80°C, 12 hrs | 78% |

Mechanistic Insights

- DNA gyrase inhibition : Fluoroquinolones stabilize enzyme-DNA complexes via π-π stacking and hydrogen bonding (docking scores: −9.2 to −11.4 kcal/mol) .

- Cytotoxicity : Alkyl chain elongation in N(7)-modified derivatives reduces antibacterial activity due to decreased membrane permeability (MIC increases from 0.156 μg/mL to 50 μg/mL) .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

7-Fluoroquinoline exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom at position 7 enhances the compound's ability to penetrate bacterial cells, making it effective against resistant strains.

Antiviral and Antifungal Properties

Recent studies indicate that fluoroquinolone derivatives, including this compound, possess antiviral and antifungal activities, expanding their therapeutic potential beyond traditional antibacterial applications.

Case Studies on Antiviral Efficacy

- A study demonstrated that modified fluoroquinolones showed promising results against viral infections related to COVID-19, suggesting their utility in treating viral pneumonia when conventional therapies are lacking .

- In vitro assays have indicated antifungal activity against strains of Candida, highlighting the compound's versatility in addressing multiple infectious agents .

Anticancer Potential

Emerging research suggests that this compound may also have anticancer properties. Its ability to induce apoptosis in cancer cells has been documented in several studies.

Mechanisms of Anticancer Activity

The compound appears to inhibit cell proliferation through the modulation of various signaling pathways involved in cell cycle regulation and apoptosis.

Neurological Applications

Research has identified potential neurological applications for fluoroquinolones, including this compound, particularly regarding their effects on neurological disorders.

Adverse Effects and Neurological Complications

While exploring its therapeutic potential, it is crucial to note that fluoroquinolones can induce neurological side effects, including peripheral neuropathy and cognitive dysfunction . These adverse reactions necessitate careful patient monitoring during treatment.

Wirkmechanismus

The mechanism of action of 7-Fluoroquinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

- 6-Fluoroquinoline

- 8-Fluoroquinoline

- 6,7-Difluoroquinoline

- 6-Methoxy-7-fluoroquinoline

Comparison: 7-Fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other fluorinated quinolines, this compound exhibits enhanced antibacterial activity and different reactivity profiles in substitution reactions .

Biologische Aktivität

7-Fluoroquinoline is a derivative of the quinoline class of compounds, which are notable for their diverse biological activities, particularly in the field of medicinal chemistry. This article presents a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 7-position of the quinoline ring system. This modification enhances its pharmacological properties compared to non-fluorinated analogs. The basic structure can be represented as follows:

Antibacterial Activity

Mechanism of Action

Fluoroquinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death.

In Vitro and In Vivo Studies

A variety of studies have documented the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings from selected studies:

Case Studies

Several clinical case reports have highlighted the biological activity and potential adverse effects associated with fluoroquinolone derivatives, including this compound.

- Case Report on Adverse Effects : A study documented severe adverse reactions in patients treated with fluoroquinolones, including muscle weakness and neurological symptoms. These findings suggest that while this compound is effective against bacterial infections, it may also pose risks for certain patients, particularly those with pre-existing conditions .

- Antibacterial Efficacy Against Resistant Strains : Another study demonstrated that this compound exhibited significant activity against resistant strains of Escherichia coli, indicating its potential as a therapeutic agent in treating antibiotic-resistant infections .

Research Findings

Recent research has focused on enhancing the efficacy of this compound through various modifications and formulations. For example, complexation with macrocyclic hosts like cucurbituril has been shown to improve its antibacterial potency by increasing solubility and stability in physiological conditions .

Enhanced Activity Through Complexation

The following table illustrates the impact of complexation on the MIC values of this compound derivatives:

| Compound | MIC without CB7 | MIC with CB7 |

|---|---|---|

| This compound | 0.5 µg/ml | 0.05 µg/ml |

| Danofloxacin | 0.261 µg/ml | 0.052 µg/ml |

This data indicates that the presence of cucurbituril significantly enhances the antibacterial activity of fluoroquinolone derivatives.

Eigenschaften

IUPAC Name |

7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIRHRWOJCYEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192712 | |

| Record name | Quinoline, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-32-7 | |

| Record name | 7-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-FLUOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TFU7P9W6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 7-fluoroquinoline derivatives interact with their targets and what are the downstream effects?

A: While this compound itself may not have a specific biological target, its derivatives often act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) []. This interaction disrupts the normal signaling pathway of mGluR5, which plays a role in various neurological processes. By inhibiting mGluR5 signaling, these compounds have shown potential as therapeutic agents for psychiatric disorders like anxiety and depression [].

Q2: How does modifying the structure of this compound derivatives affect their activity against Plasmodium falciparum?

A: Research on chloroquine-related compounds, which share structural similarities with this compound, reveals that the position and nature of substituents on the quinoline ring system significantly influence their antimalarial activity against Plasmodium falciparum []. For example, compounds with electron-withdrawing groups like halogens or nitro groups at the 6- or 7- position generally exhibit higher activity compared to those with electron-donating groups or no substituents []. This difference in activity is attributed to the influence of substituents on the drug's accumulation within the parasite's digestive vacuole, a process driven by pH trapping [].

Q3: Can you provide an example of how this compound is used as a building block for developing novel drug candidates?

A: Researchers have utilized this compound as a core structure for developing selective inhibitors of the glucose transporter GLUT1 []. Starting from an N-(1H-pyrazol-4-yl)quinoline-4-carboxamide scaffold containing a this compound moiety, structure-activity relationship studies led to the identification of BAY-876, a potent GLUT1 inhibitor with excellent selectivity over other GLUT isoforms []. BAY-876 exhibits promising characteristics for further development as a potential therapeutic for diseases characterized by dysregulated glucose metabolism, such as cancer.

Q4: Are there any known resistance mechanisms to drugs containing a this compound scaffold?

A: While specific resistance mechanisms for this compound derivatives themselves are not explicitly detailed in the provided research, the development of resistance to antimalarial drugs, particularly chloroquine, is a well-documented phenomenon []. Resistance to chloroquine, which shares structural similarities with this compound, often arises from mutations in the parasite's pfcrt gene, leading to reduced drug accumulation in the digestive vacuole []. Considering the structural resemblance, similar resistance mechanisms could potentially emerge for this compound-based drugs targeting Plasmodium falciparum.

Q5: What is the significance of studying the historical use of antimalarial remedies in relation to this compound research?

A: Examining historical therapies for intermittent fevers, particularly those used in Europe, offers valuable insights into traditional remedies and their potential applications in modern medicine []. By analyzing historical records and identifying common components or active ingredients, researchers can gain inspiration for developing novel antimalarial agents, potentially including those based on the this compound scaffold. Understanding the successes and limitations of past treatments can guide future research and contribute to developing more effective drugs against malaria and other infectious diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.